1,2-Decanediol

Catalog No.
S525533
CAS No.
1119-86-4
M.F
C10H22O2
M. Wt
174.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Decanediol

CAS Number

1119-86-4

Product Name

1,2-Decanediol

IUPAC Name

decane-1,2-diol

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3

InChI Key

YSRSBDQINUMTIF-SNVBAGLBSA-N

SMILES

CCCCCCCCC(CO)O

Solubility

Soluble in DMSO

Synonyms

Decylene glycol; AI3-16595; Decane-1,2-diol; 1,2-Decanediol.

Canonical SMILES

CCCCCCCCC(CO)O

Isomeric SMILES

CCCCCCCC[C@H](CO)O

Description

The exact mass of the compound 1,2-Decanediol is 174.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. It belongs to the ontological category of glycol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Dermatology

Application in Microbiology

Application in Material Science

Application in Pharmacology

1,2-Decanediol, also known as decane-1,2-diol, is a diol compound with the molecular formula C10H22O2C_{10}H_{22}O_{2} and a molecular weight of approximately 174.28 g/mol. It features two hydroxyl groups located at the first and second carbon atoms of a ten-carbon straight-chain alkane. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various applications, particularly in the cosmetic and pharmaceutical industries .

Not applicable for 1,2-Decanediol itself. However, depending on how it's used, it can be a component in materials with specific mechanisms of action. For instance, in polyurethanes, it contributes to chain flexibility and influences mechanical properties [].

  • Classified as causing serious eye damage [].
  • Avoid contact with eyes and skin. Wear appropriate personal protective equipment when handling [].

  • Oxidation: It can be oxidized to form 1,2-decanedione using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to decane using strong reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

  • Oxidation: 1,2-Decanedione.
  • Reduction: Decane.
  • Substitution: 1,2-Dichlorodecane or 1,2-Dibromodecane.

1,2-Decanediol exhibits notable biological activity. It has been recognized for its antimicrobial properties, particularly against bacteria associated with body odor such as Corynebacterium xerosis, Staphylococcus epidermidis, and Brevibacterium epidermidis. The mechanism of action is believed to involve the disruption of bacterial cell membranes due to its amphiphilic nature . Additionally, it has been investigated for its potential role as an anti-inflammatory agent .

1,2-Decanediol can be synthesized through several methods:

  • Hydrolysis of 1,2-Epoxydecane: This method involves the reaction of 1-decene oxide with water in the presence of a catalyst such as sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is extracted using petroleum ether.
  • Catalytic Hydrogenation of 1,2-Decanedione: In industrial settings, this compound is produced by hydrogenating 1,2-decanedione using hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

The applications of 1,2-decanediol are diverse:

  • Cosmetics and Personal Care Products: Due to its moisturizing properties and antimicrobial activity, it is commonly used in formulations for skin care products.
  • Pharmaceuticals: Its anti-inflammatory properties make it suitable for use in medicinal formulations.
  • Industrial

Research has indicated that 1,2-decanediol interacts effectively with lipid membranes. Its incorporation into lipid bilayers disrupts membrane integrity, which may lead to cell death in susceptible bacterial strains. This property has made it a focus of studies aimed at understanding its potential as an antimicrobial agent .

Several compounds share structural similarities with 1,2-decanediol. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
1,2-HexanediolC6H14O2Shorter carbon chain; more soluble in water.
1,2-OctanediolC8H18O2Intermediate chain length; moderate solubility.
1,2-DodecanediolC12H26O2Longer carbon chain; enhanced antimicrobial efficacy.

Uniqueness of 1,2-Decanediol

1,2-Decanediol stands out due to its longer carbon chain compared to its analogs. This structural feature enhances its antimicrobial efficacy while providing better performance in non-aqueous systems. In contrast, shorter-chain diols like 1,2-hexanediol and 1,2-octanediol are more soluble in aqueous environments but may lack the same level of effectiveness against certain microbial strains .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

174.162

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 17 of 20 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1119-86-4

Wikipedia

Decylene glycol

Dates

Modify: 2023-08-15
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